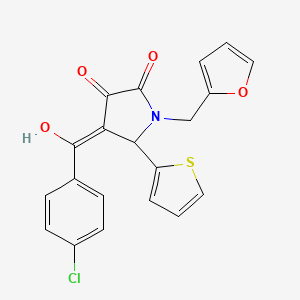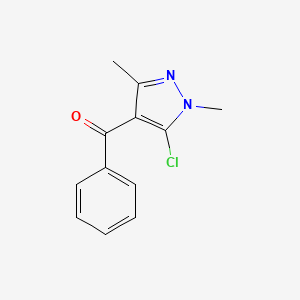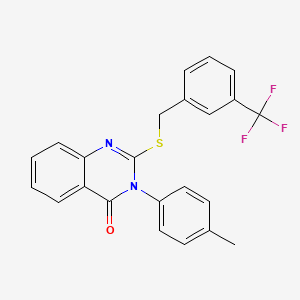
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic molecule with the following structural formula:
Structure: C18H11ClO3S
This compound combines a furan ring, a thiophene ring, and a pyrrolone ring, making it structurally diverse. Its synthesis involves several steps, and it has garnered interest due to its potential biological activities.
准备方法
a. Synthetic Routes
The synthetic routes for this compound vary, but a common approach involves the condensation of 4-chlorobenzoyl chloride with 2-furylacetaldehyde in the presence of a base. The subsequent cyclization forms the pyrrolone ring. Detailed reaction conditions and mechanisms are available in the literature .
b. Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigations. Scale-up processes would require optimization and cost-effective methods.
化学反应分析
a. Reactivity
Oxidation: The furan and thiophene rings are susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
b. Common Reagents
Base: Used in the initial condensation step.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield an acid derivative, while reduction leads to the alcohol form.
科学研究应用
This compound has diverse applications:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Limited industrial applications due to its complexity.
作用机制
The exact mechanism remains under investigation. It likely interacts with cellular targets, affecting pathways related to inflammation and cell growth.
相似化合物的比较
While unique in its combination of heterocyclic rings, it shares similarities with other pyrrolones and furan derivatives. Notable similar compounds include furanone , thiophenone , and pyrrolidinone derivatives.
属性
分子式 |
C20H14ClNO4S |
|---|---|
分子量 |
399.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16- |
InChI 键 |
BZPGCXSSPUFVMA-VLGSPTGOSA-N |
手性 SMILES |
C1=COC(=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CS4 |
规范 SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)




![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
